![molecular formula C22H18ClN5OS B2567682 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-chlorobenzyl)acetamide CAS No. 898441-72-0](/img/structure/B2567682.png)
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-chlorobenzyl)acetamide
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Description
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN5OS and its molecular weight is 435.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines as Potential Probes
Imidazo[1,2-a]pyridines, closely related to the chemical compound , have been synthesized for potential use as probes for studying Peripheral Benzodiazepine Receptors (PBR) via SPECT (Single Photon Emission Computed Tomography). These compounds exhibit high affinity and selectivity for PBR, making them valuable for in vivo studies of PBR using imaging techniques (Katsifis et al., 2000).
Discovery of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor
A compound similar in structure has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showing significant selectivity for ACAT-1 over ACAT-2. This discovery underscores the compound's potential for treating diseases involving ACAT-1 overexpression, illustrating its therapeutic application beyond mere chemical interest (Shibuya et al., 2018).
Development of Fluorescent Probes for Mercury Ion Detection
Derivatives of imidazo[1,2-a]pyridines have been developed as efficient fluorescent probes for detecting mercury ions both in acetonitrile and in buffered aqueous solutions. This application is critical for environmental monitoring and safety assessments, demonstrating the compound's utility in creating sensitive detection tools for heavy metals (Shao et al., 2011).
Investigations into Metabolic Stability of PI3K/mTOR Inhibitors
Research has also focused on compounds with a similar structure for their role in inhibiting PI3Kα and mTOR, crucial for cancer treatment. The study involved modifying the compound's structure to enhance metabolic stability, highlighting its significance in developing more effective cancer therapeutics (Stec et al., 2011).
Antimicrobial and Quantum Calculations of Sulphonamide Derivatives
The reactivity of related acetamide derivatives has been explored, leading to the synthesis of compounds with notable antimicrobial activity. This research not only extends the chemical's utility in developing new antibiotics but also provides insights into the structure-activity relationship through quantum calculations (Fahim & Ismael, 2019).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS/c23-18-5-1-16(2-6-18)13-25-21(29)14-30-22-10-9-20(26-27-22)17-3-7-19(8-4-17)28-12-11-24-15-28/h1-12,15H,13-14H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIRPIWRQHDOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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